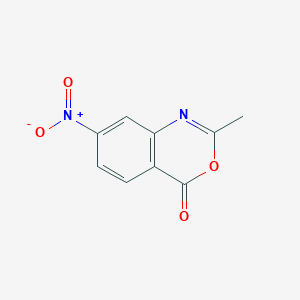

4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-

Description

General Context of the 4H-3,1-Benzoxazin-4-one Scaffold in Heterocyclic Chemistry

The 4H-3,1-benzoxazin-4-one ring system is a prominent scaffold in the field of heterocyclic chemistry. nih.gov These compounds, consisting of a benzene (B151609) ring fused to an oxazinone ring, are considered valuable synthons, or building blocks, for creating more complex molecules. uomosul.edu.iq Their utility stems from the inherent reactivity of the oxazinone ring, which contains two electrophilic centers (at the C2 and C4 positions) susceptible to nucleophilic attack. This reactivity allows for selective ring-opening and subsequent recyclization reactions, making them versatile precursors for a wide array of other heterocyclic structures, most notably quinazolinones. uomosul.edu.iqeg.net

The broad spectrum of biological activities associated with benzoxazinone (B8607429) derivatives further elevates their importance. nih.gov The scaffold is a key component in compounds investigated for various pharmaceutical applications. uomosul.edu.iq Research has explored their potential as anti-inflammatory, antibacterial, antifungal, and anticancer agents. uomosul.edu.iqcymitquimica.com

Significance of 2-Methyl and 7-Nitro Substitution Patterns in Chemical Reactivity and Synthetic Pathways

The specific substituents on the benzoxazinone core profoundly influence the molecule's properties and behavior. The presence of a methyl group at the 2-position and a nitro group at the 7-position in the subject compound are particularly significant.

The 2-methyl group is commonly introduced into the benzoxazinone structure through the use of acetic anhydride (B1165640) as a reagent during synthesis. uomosul.edu.iqresearchgate.net This substituent is crucial in the role of benzoxazinones as precursors. For example, 2-methyl-4H-3,1-benzoxazin-4-one is a widely used intermediate for the synthesis of 2-methyl-substituted quinazolinones, which are themselves a class of biologically significant compounds. eg.netresearchgate.net The reactivity of the 2-methyl-benzoxazinone scaffold towards various nucleophiles, such as alcohols and carbon-based nucleophiles, has been investigated, leading to the formation of N-acetyl-anthranilates or 4-hydroxy-quinolin-2-ones, respectively. researchgate.net

The 7-nitro group , being a strong electron-withdrawing group, significantly modulates the electronic properties of the entire heterocyclic system. Its presence increases the electrophilicity of the benzoxazinone ring, making it more susceptible to nucleophilic attack. Synthetically, the 7-nitro functionality is typically incorporated by starting with a correspondingly substituted precursor, namely 4-nitroanthranilic acid (also known as 2-amino-4-nitrobenzoic acid). researchgate.netsigmaaldrich.com The strong conjugation of the nitro group with the π-system of the molecule is a key structural feature confirmed by crystallographic studies. researchgate.net

Overview of Current Academic Understanding and Research Trends Related to 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-

The current understanding of 4H-3,1-benzoxazin-4-one, 2-methyl-7-nitro- is primarily based on its synthesis and detailed structural characterization. Research has provided a clear synthetic pathway and a precise picture of its molecular geometry.

Synthesis and Structure: The definitive synthesis of this compound involves the reaction of 4-nitroanthranilic acid with boiling acetic anhydride. researchgate.net This one-step process leads to the formation of the target molecule, which can be isolated as crystals from the reaction mixture upon cooling. researchgate.net

X-ray crystallographic analysis has been instrumental in elucidating the compound's three-dimensional structure. Key findings from this research confirm that the benzoxazinone fragment is planar. The nitro group is strongly conjugated with the rest of the molecule's π-system. The analysis also revealed significant distortion in the bond angles around the carbonyl carbon (C4), an intramolecular phenomenon not attributable to crystal packing effects. researchgate.net In the crystalline state, molecules are linked by weak intermolecular hydrogen bonds. researchgate.net

Table 1: Synthesis and Structural Data for 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 4-Nitroanthranilic acid | researchgate.net |

| Reagent | Acetic anhydride | researchgate.net |

| Reaction Condition | Boiling for 10 hours | researchgate.net |

| Molecular Geometry | Planar benzoxazinone fragment | researchgate.net |

| Nitro Group Conformation | Strongly conjugated with the π-system (Torsion angle C2—C3—N2—O3 of −5.3 (2)°) | researchgate.net |

| Intermolecular Interactions | Weak intermolecular hydrogen bonds (H9A···O2') | researchgate.net |

Research Trends: Current research trends for benzoxazinones focus heavily on their application as synthetic intermediates. While specific studies detailing the subsequent reactions of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one are limited, the established reactivity of the scaffold suggests its primary utility is as a building block. The presence of the electron-withdrawing nitro group is expected to enhance its reactivity toward nucleophiles, potentially facilitating the synthesis of novel 7-nitro-substituted quinazolinones and other related heterocyclic systems. Further research is likely to explore this enhanced reactivity and investigate the biological activities of the resulting compounds.

Table 2: Physicochemical Properties of the Parent Compound, 2-Methyl-4H-3,1-benzoxazin-4-one

| Property | Value | Reference |

|---|---|---|

| CAS Number | 525-76-8 | sigmaaldrich.com |

| Molecular Formula | C₉H₇NO₂ | sigmaaldrich.com |

| Molecular Weight | 161.16 g/mol | sigmaaldrich.com |

| Melting Point | 79-82 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

3689-31-4 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

2-methyl-7-nitro-3,1-benzoxazin-4-one |

InChI |

InChI=1S/C9H6N2O4/c1-5-10-8-4-6(11(13)14)2-3-7(8)9(12)15-5/h2-4H,1H3 |

InChI Key |

BJWQRWNSQNZFLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O1 |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of 4h 3,1 Benzoxazin 4 One, 2 Methyl 7 Nitro

Nucleophilic Ring-Opening Reactions

The core reactivity of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one involves the nucleophilic attack on one of the carbonyl carbons, leading to the opening of the oxazinone ring. The subsequent chemical pathway depends on the nature of the attacking nucleophile and the reaction conditions, often resulting in the formation of new, stable heterocyclic frameworks.

Reactions with Amines and Anilines, Leading to Quinazolinone Formation

The reaction of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with primary amines and anilines is a well-established and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. orientjchem.orgnih.gov The process initiates with the nucleophilic attack of the amine's nitrogen atom on the C-4 carbonyl carbon of the benzoxazinone (B8607429) ring. This is followed by the cleavage of the acyl-oxygen bond, resulting in the formation of an N-acylanthranilamide intermediate. This intermediate then undergoes intramolecular cyclization through dehydration, yielding the stable quinazolinone ring system. tandfonline.com

A specific example involves the reaction of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with o-toluidine in refluxing pyridine (B92270), which produces 2-methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one. nih.gov This transformation highlights the utility of the benzoxazinone as a precursor for complex quinazolinone derivatives.

| Reactant Amine/Aniline (B41778) | Benzoxazinone Derivative | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| o-Toluidine | 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one | Pyridine, reflux, 8h | 2-Methyl-3-(2-methylphenyl)-7-nitroquinazolin-4(3H)-one | nih.gov |

| 4-Chloroaniline | 2-methyl-4H-3,1-benzoxazin-4-one | - | 3-(4-Chlorophenyl)-2-methylquinazolin-4(3H)-one | orientjchem.org |

| 2-Aminothiophenol | 2-methyl-4H-3,1-benzoxazin-4-one | - | 3-(2-Mercaptophenyl)-2-methylquinazolin-4(3H)-one | orientjchem.org |

| α-Naphthylamine | 2-methyl-4H-3,1-benzoxazin-4-one | - | 2-Methyl-3-(naphthalen-2-yl)quinazolin-4(3H)-one | orientjchem.org |

| 4-Aminoacetophenone | 6,8-Dibromo-2-methyl-4H-3,1-benzoxazin-4-one | - | 3-(4-Acetophenyl)-6,8-dibromo-2-methyl-4(3H)-quinazolinone | semanticscholar.org |

Reactions with Carbon Nucleophiles (e.g., Grignard Reagents, Active Methylene (B1212753) Compounds)

Carbon-based nucleophiles also react with the benzoxazinone ring, leading to ring-opening and the formation of different structural motifs.

Grignard Reagents : The reaction of 2-substituted-3,1-benzoxazin-4-ones with Grignard reagents, such as phenylmagnesium bromide, results in the opening of the heterocyclic ring to form the corresponding o-acylaminobenzophenone derivatives or tertiary carbinols. uomosul.edu.iqsemanticscholar.org The specific product can depend on the nature of the Grignard reagent; for instance, reaction with benzylmagnesium chloride can yield the corresponding aroyl ketone. uomosul.edu.iq

Active Methylene Compounds : These compounds, which possess an acidic methylene group (-CH2-) flanked by two electron-withdrawing groups, act as effective carbon nucleophiles. shivajicollege.ac.in The reaction of 2-methyl-3,1-benzoxazin-4-one with active methylene compounds under basic conditions proceeds via C-acylation. rsc.org The nucleophile attacks the benzoxazinone, leading to an intermediate which can subsequently cyclize to form 3-substituted 4-hydroxyquinolin-2(1H)-ones. uomosul.edu.iqresearchgate.net For example, the reaction of a substituted benzoxazinone with malononitrile in the presence of sodium ethoxide yields a 4-hydroxy-3-cyanoquinoline derivative. semanticscholar.org

| Carbon Nucleophile | Benzoxazinone Derivative | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Phenylmagnesium bromide | 2-Substituted-3,1-benzoxazin-4-one | - | o-Acylamino carbinol | uomosul.edu.iq |

| Benzylmagnesium chloride | 2-Substituted-3,1-benzoxazin-4-one | - | Aroyl ketone | uomosul.edu.iq |

| Malononitrile | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | Ethanolic sodium ethoxide | 4-Hydroxy-3-cyanoquinoline derivative | semanticscholar.org |

| Various active methylene compounds | 2-Methyl-3,1-benzoxazin-4-one | Basic conditions | 3-Substituted 4-hydroxyquinolin-2(1H)-one | rsc.org |

Reactions with Oxygen Nucleophiles (e.g., Alcohols, Hydrolysis)

Oxygen nucleophiles readily attack the electrophilic centers of the benzoxazinone ring, leading to cleavage of the ester linkage.

Hydrolysis : The hydrolysis of 2-methyl-3,1-benzoxazin-4-one has been studied under various pH conditions. rsc.org In basic media, the reaction involves the attack of a hydroxide ion at the C-4 carbonyl carbon, resulting in the opening of the oxazinone ring to form N-acetylanthranilic acid. rsc.org Kinetic studies show that the reaction is subject to general base catalysis. rsc.org Under acidic conditions, hydrolysis proceeds via the attack of water at the C-2 position. rsc.org

Alcohols : In a reaction analogous to hydrolysis, alcohols can act as nucleophiles, leading to alcoholysis. The reaction of 2-methyl-4H-3,1-benzoxazin-4-ones with various alcohols, particularly under microwave irradiation, proceeds smoothly to form the corresponding N-acetyl-anthranilate esters. researchgate.net

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazine (B178648), Hydroxylamine, Sodium Azide)

A variety of nitrogen-containing nucleophiles react with the benzoxazinone core to produce a range of nitrogen-based heterocyclic compounds.

Hydrazine : The reaction with hydrazine hydrate (B1144303) typically proceeds via initial nucleophilic attack and ring-opening, followed by an intramolecular cyclization to yield 3-amino-quinazolin-4(3H)-one derivatives. For instance, the 6-nitro isomer of the title compound, upon reaction with hydrazine hydrate, is converted to 3-amino-2-methyl-6-nitroquinazolin-4(3H)-one. nih.gov

Hydroxylamine : Treatment with hydroxylamine hydrochloride can lead to the formation of 3-hydroxy-quinazolin-4(3H)-one derivatives. semanticscholar.org

Sodium Azide : The reaction of 2-substituted-3,1-(4H)-benzoxazinone derivatives with sodium azide in boiling acetic acid can yield a mixture of the corresponding tetrazole and benzimidazole derivatives. uomosul.edu.iq The nature of the substituent at the 2-position can influence the product distribution, with bulkier groups favoring the formation of 2-carboxyphenyl tetrazole derivatives. uomosul.edu.iq

Heterocycle Rearrangements and Transformations

The inherent reactivity of the benzoxazinone ring allows it to serve as a versatile scaffold that can be readily transformed into other heterocyclic systems.

Conversion to Quinazolinone Frameworks

The most significant transformation of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is its conversion into the quinazolinone framework. organic-chemistry.orgresearchgate.net As detailed in section 3.1.1, this is most commonly achieved by reaction with a primary amine or aniline. nih.gov This two-step sequence, involving nucleophilic ring-opening followed by cyclocondensation, is a cornerstone in the synthesis of a diverse library of 2,3-disubstituted 7-nitroquinazolin-4(3H)-ones. tandfonline.comorientjchem.org The reliability and high yield of this reaction make 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one an exceptionally valuable precursor in medicinal and materials chemistry. eg.netresearchgate.net

Formation of Other Fused Heterocyclic Systems

The reaction of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with various nucleophiles is a cornerstone of its synthetic utility, providing a straightforward route to more complex fused heterocyclic systems. The primary mechanism involves nucleophilic attack at the C-4 carbonyl, leading to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to form a new, stable heterocyclic ring.

A prominent example of this transformation is the synthesis of quinazolinone derivatives. proquest.comuomosul.edu.iq The reaction of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with primary aromatic amines (anilines) leads to the formation of 2-methyl-3-aryl-7-nitroquinazolin-4(3H)-ones. proquest.com This reaction proceeds by the initial attack of the aniline nitrogen on the C-4 position of the benzoxazinone, followed by ring opening and subsequent cyclization to form the fused pyrimidinone ring of the quinazolinone system. tandfonline.com

This synthetic strategy is highly effective for creating a library of substituted quinazolinones, which are themselves a class of heterocycles with significant biological and pharmaceutical importance. proquest.comtandfonline.com The reaction is typically carried out by refluxing the benzoxazinone with the desired aniline. proquest.com

| Reactant (Aniline) | Product | Key Features |

|---|---|---|

| 2,4-Dinitroaniline | 2-Methyl-3-(2,4-dinitrophenyl)-7-nitroquinazolin-4(3H)-one | Condensation reaction forming a new C-N bond and quinazolinone ring. |

| 2-Nitroaniline | 2-Methyl-3-(2-nitrophenyl)-7-nitroquinazolin-4(3H)-one | Demonstrates tolerance of nitro groups on the incoming nucleophile. |

| 3-Nitroaniline | 2-Methyl-3-(3-nitrophenyl)-7-nitroquinazolin-4(3H)-one | Illustrates the versatility of the reaction with differently substituted anilines. |

| 4-Nitroaniline | 2-Methyl-3-(4-nitrophenyl)-7-nitroquinazolin-4(3H)-one | Formation of a tri-nitro substituted quinazolinone derivative. |

| 4-Chloroaniline | 3-(4-Chlorophenyl)-2-methyl-7-nitroquinazolin-4(3H)-one | Incorporation of a halogenated aryl group. |

| 4-Bromoaniline | 3-(4-Bromophenyl)-2-methyl-7-nitroquinazolin-4(3H)-one | Shows compatibility with bromo-substituted anilines. |

Similarly, reaction with hydrazine hydrate can convert 2-methyl-benzoxazinones into 3-amino-2-methylquinazolin-4(3H)-ones, which are valuable intermediates for the synthesis of further fused systems like triazoles. researchgate.netmui.ac.ir While not specifically detailed for the 7-nitro derivative, this reactivity is a general and expected pathway for this class of compounds.

Metal-Catalyzed and C-H Activation Reactions

Transition-metal-catalyzed C-H activation has become a powerful tool for the functionalization of aromatic and heterocyclic compounds, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgdntb.gov.ua In this context, heterocyclic rings can often act as "directing groups," where a heteroatom coordinates to the metal catalyst and directs the C-H activation to a specific, typically ortho, position. rsc.orgrsc.org

The 1,3-benzoxazin-4-one scaffold has been identified as an excellent native directing group for ortho-functionalization via C-H activation. nih.govnih.gov The nitrogen atom at the 3-position can coordinate with a transition metal catalyst, such as palladium or rhodium, to form a stable metallacyclic intermediate. This geometric arrangement brings the catalyst into close proximity with the C-H bonds at the ortho-position of an N-aryl substituent, facilitating their cleavage and subsequent functionalization.

This strategy has been employed for various transformations, including arylation, alkylation, and amination, on N-aryl substituted benzoxazinones. nih.govsioc-journal.cn The directing ability of the benzoxazinone core allows for highly regioselective modifications that would be difficult to achieve through classical electrophilic substitution reactions.

While this methodology is well-established for the broader class of 1,3-benzoxazin-4-ones, specific studies detailing the use of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one as a directing group are not extensively reported in the reviewed literature. However, based on the established principles, it is conceivable that N-alkylation or N-arylation of the title compound would produce substrates suitable for such directed C-H functionalization reactions, with the electronic effects of the nitro group potentially influencing the reaction efficiency.

Photochemical Reactions

Photochemistry offers unique reaction pathways that are often inaccessible under thermal conditions, proceeding through electronically excited states to induce rearrangements, cleavages, and cycloadditions.

The photochemical behavior of heterocyclic compounds can be complex, often involving ring-opening, ring-contraction, or positional isomerization of substituents. researchgate.net For benzoxazinone derivatives, the presence of chromophores such as the aromatic ring and the carbonyl group allows for the absorption of UV or visible light, leading to excited states that can undergo chemical transformations.

Direct photochemical studies on 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one are scarce in the literature. However, related structures provide insight into potential reaction pathways. For instance, the photo-oxidation of a structurally similar N-methyl-2-(nitrophenyl)-1,2-dihydro-3,1-benzoxazin-4-one has been reported, suggesting that the benzoxazinone ring system is susceptible to light-induced oxidative processes. documentsdelivered.com Such reactions could involve cleavage of the heterocyclic ring. General photochemical principles suggest that rearrangements, analogous to the di-π-methane rearrangement observed in other enone systems, could be possible, potentially leading to novel isomeric structures. baranlab.org The presence of the nitro group may also influence the photochemical reactivity, either by participating in the electronic transitions or by acting as a site for photochemical reduction under certain conditions.

Oxidation and Reduction Studies

The redox behavior of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is dictated by two main structural features: the benzoxazinone core and the aromatic nitro group.

The most significant reductive transformation for this molecule involves the nitro group. Aromatic nitro groups are readily reduced to amino groups under a wide variety of conditions, including catalytic hydrogenation (e.g., H₂, Pd/C), metal-acid combinations (e.g., Sn/HCl, Fe/HCl), or transfer hydrogenation. This transformation would convert 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one into 7-amino-2-methyl-4H-3,1-benzoxazin-4-one. This amino derivative is a valuable synthetic intermediate, as the amino group can be further functionalized, for example, via diazotization or acylation, to introduce a wide range of substituents or to build further fused ring systems.

Advanced Spectroscopic and Crystallographic Investigations of 4h 3,1 Benzoxazin 4 One, 2 Methyl 7 Nitro Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4H-3,1-benzoxazin-4-one derivatives. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular framework can be assembled.

Detailed Proton (¹H) and Carbon-¹³ (¹³C) NMR Assignments and Conformational Analysis

The ¹H and ¹³C NMR spectra of 4H-3,1-benzoxazin-4-ones provide characteristic signals that confirm the heterocyclic structure. nih.gov For 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, the electron-withdrawing nature of the nitro group at the C-7 position and the lactone carbonyl group significantly influences the chemical shifts of the aromatic protons.

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-5, H-6, and H-8. Due to the nitro group at C-7, the H-6 and H-8 protons would be the most deshielded, appearing at lower fields. The methyl group at the C-2 position typically appears as a sharp singlet in the upfield region.

In the ¹³C NMR spectrum, the carbonyl carbon (C-4) of the lactone ring is characteristically found at a low field (~160 ppm). The C-2 carbon, attached to the nitrogen and the methyl group, and the carbons of the aromatic ring (C-4a, C-5, C-6, C-7, C-8, C-8a) can be assigned based on their chemical environments and by comparison with related structures. The carbon bearing the nitro group (C-7) would be significantly influenced.

X-ray structure analysis of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one reveals that the benzoxazinone (B8607429) fragment is planar. researchgate.net This planarity is a key conformational feature. The nitro group is also found to be strongly conjugated with the π-system of the molecule. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2-CH₃ | ~2.4 | ~22 |

| C-2 | - | ~158 |

| C-4 | - | ~160 |

| H-5 | ~8.3 (d) | ~129 |

| H-6 | ~7.9 (dd) | ~120 |

| C-7 | - | ~145 |

| H-8 | ~8.5 (d) | ~118 |

| C-4a | - | ~116 |

Note: These are predicted values based on analogues and substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To provide unambiguous assignments of all proton and carbon signals, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, correlations would be expected between H-5 and H-6, and between H-6 and H-8, confirming their positions on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons (C-5, C-6, and C-8) and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons. For instance, the methyl protons (2-CH₃) would show correlations to C-2 and C-8a. The H-5 proton would show correlations to C-4, C-7, and C-8a, while the H-8 proton would correlate with C-4a and C-6.

Vibrational Spectroscopy for Molecular Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy, including FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and studying non-covalent interactions within the molecular crystal.

FT-IR and Raman Spectroscopy: Characteristic Absorption Bands and Assignments

The FT-IR and Raman spectra of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one are dominated by characteristic bands corresponding to the vibrations of its functional groups. For the closely related 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one, detailed vibrational assignments have been performed using DFT calculations. conicet.gov.ar

Key vibrational modes include:

C=O Stretching: A strong absorption band for the lactone carbonyl group is expected in the region of 1750-1700 cm⁻¹.

C=N Stretching: The stretching vibration of the C=N bond within the oxazine (B8389632) ring typically appears around 1650-1600 cm⁻¹.

NO₂ Vibrations: The nitro group gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) around 1580-1530 cm⁻¹ and a symmetric stretch (νs) around 1350-1280 cm⁻¹. conicet.gov.arresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the methyl C-H stretching appears in the 2900-3000 cm⁻¹ region. scialert.net

Table 2: Characteristic Vibrational Frequencies for 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one Analogues

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogue |

|---|---|---|

| Aromatic C-H stretch | 3100-3000 | General |

| Methyl C-H stretch | 3000-2900 | General scialert.net |

| C=O stretch (lactone) | ~1745 | 2-phenyl analogue conicet.gov.ar |

| C=N stretch | ~1640 | 2-phenyl analogue conicet.gov.ar |

| NO₂ asymmetric stretch | ~1535 | 2-phenyl analogue researchgate.net |

Investigation of Intermolecular Interactions via Vibrational Modes

Crystallographic studies of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one show that molecules in the crystal phase form chains connected by weak intermolecular C-H···O interactions. researchgate.net Specifically, an interaction between a methyl proton and the carbonyl oxygen of an adjacent molecule (H9A···O2') has been identified. researchgate.net Such interactions can lead to subtle shifts in the vibrational frequencies of the involved groups. For example, the C=O stretching frequency may shift to a lower wavenumber, and the C-H stretching and bending modes of the methyl group may also be perturbed compared to the gas phase or dilute solution. These shifts, although often small, can be detected by high-resolution vibrational spectroscopy and provide experimental evidence for the nature and strength of intermolecular forces in the solid state.

Mass Spectrometry for Molecular Weight and Fragmentation Pathways

Mass spectrometry provides essential information on the molecular weight of the compound and offers insights into its structure through the analysis of fragmentation patterns. The molecular formula for 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is C₉H₆N₂O₄, corresponding to a molecular weight of 206.16 g/mol .

Upon electron ionization, the molecule will form a molecular ion (M•⁺) at m/z 206. The energetically unstable molecular ion will then undergo fragmentation into smaller, more stable ions. libretexts.orgchemguide.co.uk The fragmentation pathways are dictated by the presence of the benzoxazinone core and the nitro group.

Plausible fragmentation pathways include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da), leading to a fragment ion at m/z 160.

Loss of CO: The lactone carbonyl group can be lost as a neutral carbon monoxide molecule (CO, 28 Da), resulting in a fragment at m/z 178.

Retro-Diels-Alder (RDA) type reaction: The benzoxazinone ring can undergo cleavage. A key fragmentation could involve the loss of the C₂H₃N part (from the methyl and N-1/C-2), leading to a benzoyl-type cation.

Sequential Losses: A combination of the above losses is also highly probable, for example, the initial loss of CO followed by the loss of NO₂.

Table 3: Predicted Mass Spectrometry Fragments for 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one

| m/z | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 206 | [C₉H₆N₂O₄]•⁺ (Molecular Ion) | - |

| 178 | [C₉H₆N₂O₃]•⁺ | CO |

| 160 | [C₉H₆NO₂]⁺ | NO₂ |

| 132 | [C₉H₆NO]⁺ | CO + NO₂ |

| 104 | [C₇H₄O]•⁺ | Aromatic fragments |

Analyzing these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule and corroborates the structure determined by NMR and other spectroscopic methods. youtube.com

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is a critical analytical technique for the structural elucidation of synthetic compounds, providing precise mass measurements that facilitate the confirmation of elemental compositions. For the 7-nitro-2-substituted-4H-3,1-benzoxazin-4-one scaffold, electrospray ionization (ESI) is a commonly employed technique. In a study of related 7-nitro-2-aryl-4H-benzo[d] nih.govresearchgate.netoxazin-4-ones, HRMS data was successfully obtained in negative ion mode. nih.gov For instance, the analogue 7-Nitro-2-(p-tolyl)-4H-benzo[d] nih.govresearchgate.netoxazin-4-one, which is structurally similar to the target compound, yielded an ESI-MS signal of [M-H]⁻ at m/z 281.04. nih.gov This corresponds to the molecular formula C₁₅H₁₀N₂O₄. nih.gov

While detailed experimental fragmentation data for 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is not extensively published, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related heterocyclic systems. The molecular ion (M⁺) would be expected to be prominent. Key fragmentation pathways for benzoxazin-4-ones typically involve the cleavage of the heterocyclic ring. Common fragmentation events would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the C2-substituent.

Loss of carbon monoxide (CO): A characteristic fragmentation of cyclic ketones and lactones, leading to a stable fragment.

Loss of a nitro group (•NO₂): A common fragmentation for nitroaromatic compounds.

Retro-Diels-Alder (RDA) reaction: Cleavage of the oxazinone ring could lead to the formation of characteristic fragment ions.

The analysis of these fragmentation patterns is essential for confirming the core structure and identifying metabolites or degradation products in subsequent studies.

X-ray Diffraction Analysis of Solid-State Structure

Single-Crystal X-ray Diffraction: Bond Lengths, Angles, Dihedral Angles, Molecular Planarity

The X-ray structure analysis of 2-methyl-7-nitro-4H-benzoxazin-4-one reveals that the core benzoxazinone fragment is planar. researchgate.net The nitro group demonstrates strong conjugation with the rest of the molecule's π-system, which is evidenced by a minimal torsion angle. researchgate.net A significant distortion is observed in the bond angles around the carbonyl carbon atom (C7), a phenomenon attributed to intramolecular forces rather than crystal packing effects. researchgate.net

Analysis of structurally related analogues provides further insight. For example, in 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one, the benzoxazin-4-one fused-ring system is nearly co-planar with the attached benzene (B151609) ring, showing a root-mean-square (r.m.s.) deviation of just 0.018 Å. nih.gov The planarity of these systems is a key structural feature influencing their electronic properties and intermolecular interactions.

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- | Bond Angle (O2—C7—C6) | 127.2 (1)° | researchgate.net |

| Bond Angle (O1—C7—C6) | 115.0 (1)° | researchgate.net | |

| Torsion Angle (C2—C3—N2—O3) | -5.3 (2)° | researchgate.net | |

| 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | Fused Ring/Benzene Ring Dihedral Angle | 0.81 (4)° | nih.gov |

| Nitro Group Torsion Angle (O—N—C—C) | 167.94 (11)° and 170.38 (11)° | nih.gov |

Analysis of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, governed by non-covalent supramolecular interactions, is crucial for understanding the material's properties. In the crystal phase of 2-methyl-7-nitro-4H-benzoxazin-4-one, molecules organize into chains that are interconnected by weak intermolecular C-H···O interactions, with a notable H···O distance of 2.48 (2) Å. researchgate.net The distance between these adjacent molecular chains is approximately 3.5 Å. researchgate.net

| Compound | Interaction Type | Geometric Parameter (Distance/Angle) | Reference |

|---|---|---|---|

| 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- | Intermolecular C-H···O | H···O distance = 2.48 (2) Å | researchgate.net |

| 7-Nitro-2-phenyl-4H-3,1-benzoxazin-4-one | Intermolecular C—H⋯O Hydrogen Bond | Not specified | researchgate.net |

| π–π Stacking | Centroid–centroid distance = 3.6 (17) Å | researchgate.net | |

| 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one | Intermolecular N—H⋯O Hydrogen Bond | H···A = 2.20 (1) Å; D···A = 3.0691 (14) Å | nih.gov |

| Intermolecular C—H⋯O Interaction | H···A = 2.48 Å; D···A = 3.3248 (14) Å | nih.gov | |

| π–π Stacking | Inter-centroid distance = 3.5069 (7) Å | nih.gov |

Computational and Theoretical Chemistry Studies of 4h 3,1 Benzoxazin 4 One, 2 Methyl 7 Nitro System

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

While a full DFT analysis is not available in the reviewed literature, a study by Goreshnik et al. (2017) performed an X-ray structure analysis and optimized the geometry of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one. researchgate.net This work, however, utilized a non-empirical, ab initio Hartree-Fock (HF) calculation with a 6–31G** basis set, rather than the more contemporary DFT methods. researchgate.net

The study confirmed that the benzoxazinone (B8607429) fragment of the molecule is planar, a finding consistent with experimental X-ray data. researchgate.net The nitro group was found to be strongly conjugated with the molecule's π-system, indicated by a small torsion angle (C2—C3—N2—O3 of −5.3°). researchgate.net The calculations also highlighted significant distortion in the bond angles at the carbonyl carbon atom (C7), which was determined to be an intramolecular phenomenon rather than a result of crystal packing effects. researchgate.net

A comprehensive study of electronic properties such as dipole moment, polarizability, and electrostatic potential derived from DFT calculations for this specific molecule has not been found in the searched literature.

Basis Set Effects on Calculated Properties

There is no available research that specifically investigates the effect of different basis sets on the calculated properties of 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-. Such a study would typically compare results from various basis sets (e.g., Pople-style like 6-311++G(d,p), Dunning's correlation-consistent sets, etc.) to determine the optimal balance between computational cost and accuracy for predicting the molecule's geometry, vibrational frequencies, and electronic properties.

Molecular Orbital Analysis

Detailed molecular orbital analyses, including HOMO-LUMO, NBO, and AIM studies, are crucial for understanding a molecule's reactivity, stability, and bonding. However, specific data from these types of analyses for 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- are not present in the available literature.

HOMO-LUMO Energy Gaps and Their Implications for Reactivity and Stability

The energy gap between the HOMO and LUMO is a key parameter used to characterize the chemical reactivity and kinetic stability of a molecule. irjweb.comschrodinger.comresearchgate.net A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbitals. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov For the specific compound 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, the values for HOMO energy, LUMO energy, and the resultant energy gap have not been reported in the searched scientific papers.

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions

NBO analysis is a powerful tool for studying charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.eduwisc.edu It provides a quantitative picture of donor-acceptor interactions by examining the stabilization energies (E(2)) between filled (donor) and empty (acceptor) orbitals. This analysis would be instrumental in understanding the influence of the electron-withdrawing nitro group and the methyl group on the electronic structure of the benzoxazinone core. Unfortunately, no NBO analysis has been published for this compound.

Atoms in Molecules (AIM) Theory for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (AIM) is used to analyze the electron density topology to characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). By locating bond critical points (BCPs) and analyzing properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can gain insight into the strength and nature of interatomic interactions. A published AIM analysis providing such a topological characterization for 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- could not be located.

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical, chemical, and biological properties. Theoretical studies provide a detailed picture of the molecule's flexibility and its most stable geometric arrangements.

Quantum-chemical calculations, particularly using non-empiric methods such as the Hartree-Fock (HF) approximation with a 6-31G** basis set, have been employed to optimize the geometry of 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-. nih.gov These theoretical investigations, corroborated by X-ray structure analysis, reveal significant details about the molecule's preferred conformation.

The benzoxazinone fragment of the molecule is determined to be planar. nih.gov This planarity is a key feature of its conformation. The carbonyl group also lies within this molecular plane. A significant aspect of its structure is the strong conjugation of the nitro group with the rest of the π-system of the molecule. This is evidenced by a small torsion angle for C2—C3—N2—O3 of -5.3(2)°. nih.gov

Furthermore, ab initio calculations have shown that the bond angles at the carbonyl carbon atom (C7) are notably distorted. nih.gov This distortion is an intrinsic intramolecular phenomenon and not a result of crystal packing effects. The theoretical calculations for the parent 2-methylbenzoxazinone show excellent agreement with experimental data regarding the linear and angular parameters of the molecular system, reinforcing the validity of the computational model. nih.gov

| Parameter | Value |

| Torsion Angle (C2—C3—N2—O3) | -5.3(2)° |

| Bond Angle (O2—C7—C6) | 127.2(1)° |

| Bond Angle (O1—C7—C6) | 115.0(1)° |

Mechanistic Simulations and Reaction Energetics

While general synthetic routes for benzoxazinones are well-established, detailed computational modeling of the reaction pathways and transition states for 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro- specifically, are not extensively detailed in the available literature. Such studies would be invaluable for understanding the kinetics and thermodynamics of its formation and subsequent reactions.

Computational modeling of reaction pathways typically involves methods like Density Functional Theory (DFT) to map the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies. For the synthesis of 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-, a common method is the reaction of 4-nitroanthranilic acid with acetic anhydride (B1165640). nih.gov A detailed computational study of this specific reaction would elucidate the step-by-step mechanism, including the initial acylation of the amino group, the formation of a mixed anhydride, and the subsequent cyclization and dehydration to form the benzoxazinone ring. However, specific computational data on the transition states and energetics for this particular substituted benzoxazinone is not readily found in the reviewed literature.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the interpretation and assignment of experimental spectra.

Theoretical calculations can provide predictions of NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). These predictions are highly dependent on the level of theory and basis set used. For 4H-3,1-Benzoxazin-4-one, 2-methyl-7-nitro-, while ab initio calculations have confirmed a good agreement with experimental data in terms of molecular geometry, specific published data on the computational prediction of its NMR chemical shifts and vibrational frequencies for detailed spectral assignment is limited. nih.gov Such theoretical data would be instrumental in unequivocally assigning peaks in the experimental spectra to specific atoms and vibrational modes within the molecule.

Substituent Effects on Electronic and Reactivity Properties

The nature and position of substituents on the benzoxazinone ring system can dramatically influence its electronic structure and chemical reactivity. The 7-nitro- and 2-methyl- groups on the 4H-3,1-Benzoxazin-4-one core have distinct effects.

Conversely, the methyl group at the 2-position is an electron-donating group. Its effect is primarily on the reactivity of the oxazinone ring itself. For instance, the 2-methyl group influences the susceptibility of the carbonyl group to nucleophilic attack, a key reaction of this class of compounds. The interplay between the electron-withdrawing nitro group on the benzene (B151609) ring and the electron-donating methyl group on the oxazinone ring creates a unique electronic environment that governs the molecule's reactivity profile.

Influence of the Nitro Group and Methyl Group on Electronic Properties and Reactivity, Compared to Other Substituents

The electronic character and subsequent reactivity of the 4H-3,1-benzoxazin-4-one scaffold are significantly modulated by the nature and position of its substituents. In the case of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, the interplay between the electron-donating methyl group at the 2-position and the potent electron-withdrawing nitro group at the 7-position establishes a unique electronic profile that distinguishes it from other substituted analogs.

Influence of the 2-Methyl Group:

The methyl group (-CH₃) at the 2-position is a classic electron-donating group (EDG). It primarily exerts a positive inductive effect (+I), pushing electron density into the heterocyclic ring system. This donation of electrons tends to increase the energy of both the HOMO and LUMO. blogspot.com By raising the HOMO energy level, the methyl group enhances the molecule's ability to donate electrons, thereby activating the ring system. mdpi.com

Influence of the 7-Nitro Group:

Conversely, the nitro group (-NO₂) at the 7-position on the fused benzene ring is a powerful electron-withdrawing group (EWG). Its influence stems from a strong negative inductive effect (-I) and a significant negative resonance (mesomeric) effect (-M). researchgate.net The nitro group actively pulls electron density from the aromatic π-system, a phenomenon confirmed in structural studies of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one, which show it is strongly conjugated with the rest of the molecule's π-system. researchgate.net This withdrawal of electron density deactivates the benzene portion of the molecule towards electrophilic attack. researchgate.net From a computational standpoint, strong EWGs like the nitro group characteristically lower the energy levels of both the HOMO and, more significantly, the LUMO. blogspot.comnih.gov

Combined Effect and Comparison with Other Substituents:

The simultaneous presence of an EDG at position 2 and an EWG at position 7 in 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one creates a "push-pull" electronic environment. The methyl group enriches the heterocyclic portion with electrons, while the nitro group depletes the carbocyclic ring of electron density. This electronic push-pull mechanism is expected to significantly lower the HOMO-LUMO energy gap compared to the unsubstituted parent compound or analogs bearing only donating or only withdrawing groups.

| Substituent at Position 7 | Substituent Type | Expected Effect on HOMO Energy | Expected Effect on LUMO Energy | Expected HOMO-LUMO Gap (ΔE) | Expected Reactivity |

|---|---|---|---|---|---|

| -H (Unsubstituted) | Neutral | Baseline | Baseline | Large | Baseline |

| -OCH₃ (Methoxy) | Strong EDG | Increase (Significantly) | Increase (Slightly) | Decrease | Increased |

| -Cl (Chloro) | Weak EWG (Inductive) / EDG (Resonance) | Decrease (Slightly) | Decrease | Slight Decrease | Slightly Increased |

| -NO₂ (Nitro) | Strong EWG | Decrease | Decrease (Significantly) | Decrease (Significantly) | Significantly Increased |

Impact on Chemical Reactivity:

The altered electronic properties directly translate to changes in chemical reactivity. The primary site for nucleophilic attack on the 4H-3,1-benzoxazin-4-one core is the electrophilic carbonyl carbon (C-4), which leads to ring-opening. The potent electron-withdrawing nature of the 7-nitro group is expected to enhance the electrophilicity of this C-4 position, making the molecule more susceptible to attack by nucleophiles compared to unsubstituted or methyl-substituted analogs.

Conversely, the deactivating effect of the nitro group makes the fused benzene ring less reactive towards electrophilic aromatic substitution. This dual nature is reflected in synthetic studies, where the presence of an electron-withdrawing -NO₂ group on the anthranilic acid precursor has been observed to result in lower yields during the formation of the benzoxazinone ring. This suggests that while the final product may be more reactive towards nucleophiles, its formation is electronically disfavored.

Utility of 4h 3,1 Benzoxazin 4 One, 2 Methyl 7 Nitro in Organic Synthesis

Precursor in Heterocyclic Synthesis

The primary application of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one lies in its role as a precursor for a diverse array of heterocyclic compounds. The strained oxazinone ring readily reacts with a wide range of nucleophiles, particularly those containing nitrogen, to afford functionalized quinazolinones and other fused polycyclic systems. uomosul.edu.iqresearchgate.net

The reaction of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with primary amines or their equivalents is a well-established and efficient method for the synthesis of 2,3-disubstituted-7-nitroquinazolin-4(3H)-ones. uomosul.edu.iq This transformation is initiated by the nucleophilic attack of the amine at the C4 carbonyl carbon of the benzoxazinone (B8607429) ring. This leads to the opening of the oxazinone ring to form an N-acylanthranilamide intermediate, which then undergoes intramolecular cyclization via dehydration to yield the stable quinazolinone ring system.

The versatility of this method allows for the introduction of a wide variety of substituents at the N-3 position of the quinazolinone core by simply changing the primary amine reactant. For instance, condensation with different substituted anilines has been used to synthesize a series of 2-methyl-7-nitro-3-aryl-quinazolin-4(3H)-ones. uomosul.edu.iq Similarly, reaction with hydrazine (B178648) hydrate (B1144303) opens the door to 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one, a key intermediate that can be further derivatized to create even more complex structures, such as Schiff bases or thiazolidinones. researchgate.netresearchgate.net

Below is a data table summarizing the synthesis of various quinazolinone derivatives starting from 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one.

| Reactant | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | 2-methyl-7-nitro-3-phenyl-quinazolin-4(3H)-one | Condensation | N/A | uomosul.edu.iq |

| 4-Chloroaniline | 3-(4-chlorophenyl)-2-methyl-7-nitro-quinazolin-4(3H)-one | Condensation | N/A | uomosul.edu.iq |

| Hydrazine Hydrate | 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one | Condensation | N/A | researchgate.net |

Beyond simple quinazolinones, the reactivity of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one extends to the construction of more elaborate polycyclic systems. By employing binucleophiles—molecules containing two nucleophilic centers—chemists can forge additional rings onto the quinazolinone framework.

For example, reacting the benzoxazinone intermediate with reagents like 3-chloropropylamine (B7771022) can lead to tricyclic quinazolinones. The reaction proceeds first through the formation of the quinazolinone ring, followed by an intramolecular cyclization involving the pendant chloropropyl group to form a new fused ring. This strategy has been successfully used to prepare derivatives like 7-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

The reactivity with carbon nucleophiles also provides a pathway to different heterocyclic cores. Under basic conditions, active methylene (B1212753) compounds can acylate at the C2-methyl group, which can then undergo cyclization to furnish 4-hydroxyquinolin-2(1H)-one derivatives. researchgate.net This highlights the compound's role as a scaffold for building diverse nitrogen and oxygen-containing polycyclic structures.

Role in Cascade and Domino Reactions

Cascade and domino reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, minimizing waste and improving step economy. 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one is an ideal substrate for such processes due to its built-in reactive sites that can be sequentially engaged.

The most common cascade reaction involving 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is its conversion to quinazolinones, which is a classic example of a ring-opening/re-cyclization strategy. This process can be considered a domino reaction as it involves two sequential, mechanistically distinct steps (nucleophilic acyl substitution leading to ring opening, followed by an intramolecular condensation leading to re-cyclization) that occur under the same reaction conditions without the isolation of intermediates.

The general mechanism is as follows:

Nucleophilic Attack & Ring Opening: A primary amine (R-NH₂) attacks the electrophilic carbonyl carbon (C4) of the benzoxazinone. The tetrahedral intermediate collapses, cleaving the C4-O bond and opening the oxazinone ring to form an N-(2-acetamido-4-nitrobenzoyl)amine intermediate.

Intramolecular Cyclization (Dehydration): The newly formed secondary amide nitrogen then attacks the acetyl carbonyl carbon. Subsequent elimination of a water molecule results in the formation of the thermodynamically stable six-membered quinazolinone ring.

This one-pot transformation efficiently converts a relatively simple benzoxazinone into a more complex and often biologically relevant quinazolinone scaffold. The efficiency of this cascade is a cornerstone of its utility in synthetic chemistry.

Synthetic Methodological Development

The consistent use of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one in synthesis has also spurred the development of new and improved reaction conditions and methodologies to enhance efficiency, yield, and environmental friendliness.

Research into the reactions of benzoxazinones has led to the optimization of various synthetic parameters. For instance, studies have compared different solvents for the conversion to quinazolinones, finding that polar aprotic solvents like N,N-dimethylformamide (DMF) can often lead to higher yields compared to protic solvents like ethanol (B145695).

Furthermore, the development of green chemistry methods has impacted its use. Microwave-assisted organic synthesis (MAOS) has been applied to the reactions of benzoxazinones. researchgate.net Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. This represents a methodological advancement over conventional heating.

The search for more effective cyclization agents in the initial synthesis of the benzoxazinone itself has also been a focus. While acetic anhydride (B1165640) is commonly used, other reagents like cyanuric chloride have been explored as alternative dehydrating/cyclizing agents for the conversion of N-acyl anthranilic acids into benzoxazinones, offering potential advantages in terms of mildness and applicability. mdpi.com

The following table summarizes various methodological approaches developed using benzoxazinone chemistry.

| Methodology | Description | Advantage | Reference |

|---|---|---|---|

| Solvent Optimization | Use of DMF instead of ethanol for condensation reactions. | Higher reaction yields. | N/A |

| Microwave-Assisted Synthesis | Application of microwave irradiation as the energy source. | Reduced reaction times, improved efficiency. | researchgate.net |

| Alternative Cyclizing Agents | Use of cyanuric chloride for the formation of the benzoxazinone ring. | Provides a convenient alternative to traditional reagents like acetic anhydride. | mdpi.com |

Emerging Research Themes and Future Prospects

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The conventional and most direct synthesis of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one involves the reaction of 4-nitroanthranilic acid with an acid anhydride (B1165640), typically acetic anhydride. nih.govchristuniversity.in This method is well-established and proceeds by refluxing the reactants. nih.govchristuniversity.in The process is generally efficient for laboratory-scale synthesis.

While this traditional route is effective, the broader field of benzoxazinone (B8607429) synthesis is witnessing a shift towards more sustainable and efficient methodologies. For the parent compound, 2-methyl-4H-3,1-benzoxazin-4-one, methods such as microwave-assisted synthesis are being employed to reduce reaction times and improve yields in the subsequent formation of quinazolinones. researchgate.netresearchgate.net Researchers are also exploring the use of eco-friendly and recyclable catalysts, like choline (B1196258) chloride-based deep eutectic solvents, for related syntheses under solvent-free conditions. researchgate.net Although these specific sustainable methods have not been explicitly reported for the 7-nitro derivative, they represent a promising avenue for future research to develop greener synthetic pathways. The application of such techniques could lead to reduced energy consumption and waste generation, aligning with the principles of green chemistry.

| Reagent 1 | Reagent 2 | Conditions | Product | Reference |

| 4-nitroanthranilic acid | Acetic anhydride | Reflux | 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one | nih.govchristuniversity.in |

| 4-nitroanthranilic acid | Acetic anhydride | Boiling for 10 hours | 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one | researchgate.net |

Deeper Understanding of Reaction Mechanisms Through Advanced Computational and Experimental Techniques

A significant advancement in understanding the fundamental properties of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one has come from single-crystal X-ray diffraction analysis and computational studies. researchgate.net These techniques have provided precise insights into its molecular geometry and electronic structure.

X-ray structure analysis has revealed that the benzoxazinone fragment of the molecule is planar. researchgate.net The nitro group is strongly conjugated with the rest of the π-system, with a minimal torsion angle. researchgate.net A noteworthy finding is the significant distortion of the bond angles at the carbonyl carbon atom (C7), which is an intramolecular phenomenon not caused by crystal packing effects. researchgate.net

To complement these experimental findings, non-empiric quantum-chemical calculations using the Hartree-Fock (HF/6–31G**) approximation have been performed. researchgate.net These ab initio calculations show very good agreement with the experimental data regarding the linear and angular parameters of the molecular system, confirming the observed bond angle distortions. researchgate.net Such computational studies are crucial for predicting the molecule's reactivity and understanding its behavior in chemical reactions. Future research in this area could involve more advanced computational models, such as Density Functional Theory (DFT), to explore the transition states and energy profiles of its reactions with various nucleophiles, thereby providing a more profound understanding of the reaction mechanisms at a molecular level.

Table of Key Structural Parameters:

| Parameter | Value | Method | Reference |

| Molecular Geometry | Planar benzoxazinone fragment | X-ray crystallography | researchgate.net |

| Nitro Group Torsion Angle (C2—C3—N2—O3) | -5.3 (2)° | X-ray crystallography | researchgate.net |

| Carbonyl Bond Angle (O2—C7—C6) | 127.2 (1)° | X-ray crystallography | researchgate.net |

| Carbonyl Bond Angle (O1—C7—C6) | 115.0 (1)° | X-ray crystallography | researchgate.net |

| Computational Method | Ab initio HF/6–31G** | Quantum-chemical calculation | researchgate.net |

Development of New Synthetic Applications Leveraging Specific Reactivities

The primary synthetic application of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is its role as a key intermediate in the synthesis of substituted quinazolinones. nih.govchristuniversity.in The benzoxazinone ring is susceptible to nucleophilic attack, leading to ring-opening and subsequent recyclization to form the more stable quinazolinone core. This reactivity is a cornerstone of its utility in medicinal and materials chemistry.

The reaction with various anilines (aromatic amines) is a well-documented application. nih.govchristuniversity.in This condensation reaction allows for the introduction of diverse substituents at the N-3 position of the resulting quinazolinone ring, providing a straightforward method for generating a library of derivatives. nih.govchristuniversity.in The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the oxazinone ring, followed by dehydration and ring closure. The specific reactivity of the 7-nitro derivative allows for the synthesis of 7-nitro-substituted quinazolinones, which are of interest for their potential biological activities.

Future prospects in this area could involve exploring the reactivity of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with a broader range of nucleophiles, including carbon, oxygen, and sulfur nucleophiles. researchgate.netsemanticscholar.org This could lead to the development of novel heterocyclic systems beyond quinazolinones, expanding the synthetic utility of this versatile building block.

Studies on Specialized Derivatives with Tailored Chemical Properties

Research into the derivatives of 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one is primarily focused on the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones with tailored properties. nih.govchristuniversity.in By systematically varying the aniline (B41778) reactant in the condensation reaction, researchers can fine-tune the chemical and physical properties of the resulting quinazolinone derivatives. nih.govchristuniversity.in

The formation of these derivatives has been confirmed through elemental analysis and NMR spectral studies. nih.govchristuniversity.in The introduction of different substituted anilines allows for the modulation of properties such as solubility, electronic character, and steric hindrance, which can in turn influence the reactivity and potential applications of the final compounds.

In a broader context, studies on related 7-nitro-2-aryl-4H-benzo[d] nih.govchristuniversity.inoxazin-4-ones have demonstrated that a variety of aryl groups can be introduced at the 2-position by using different aroyl chlorides in the initial synthesis from 4-nitroanthranilic acid. nih.gov This provides another avenue for creating specialized derivatives with tailored properties. The combination of modifications at both the 2- and 3-positions (after conversion to a quinazolinone) offers a rich chemical space for the design of novel molecules with specific functionalities.

Q & A

Q. How do researchers address low yields in cross-coupling reactions involving this benzoxazinone?

- Methodological Answer :

- Catalytic Optimization : Screen palladium catalysts (e.g., Pd(OAc)₂/PPh₃) in Suzuki-Miyaura couplings under microwave irradiation to enhance aryl bond formation .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states, and add molecular sieves to scavenge water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.